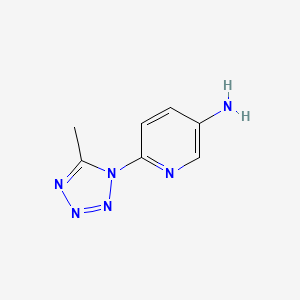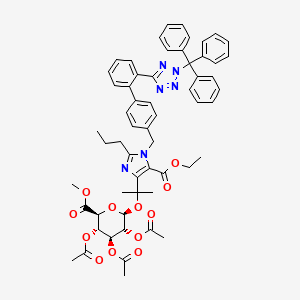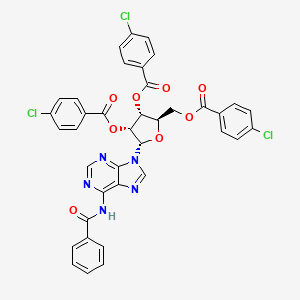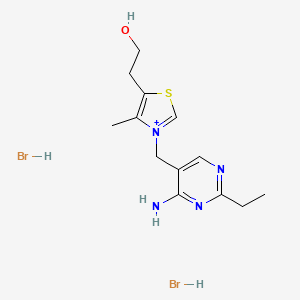![molecular formula C12H12BNO3 B13856424 [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid CAS No. 1224724-40-6](/img/structure/B13856424.png)
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine and a phenyl group in its structure makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-(6-methoxypyridin-3-yl)phenyl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, with the use of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as methanol or water can be used under acidic or basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds is particularly important for the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for the next catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the phenyl group, making it less versatile in certain reactions.
(4-Methoxypyridin-3-yl)boronic acid: Another similar compound with a methoxy group at a different position, affecting its reactivity.
Uniqueness
The presence of both a pyridine and a phenyl group in [4-(6-Methoxypyridin-3-yl)phenyl]boronic acid enhances its reactivity and versatility in various chemical transformations. This makes it a more valuable reagent compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
1224724-40-6 |
|---|---|
Molekularformel |
C12H12BNO3 |
Molekulargewicht |
229.04 g/mol |
IUPAC-Name |
[4-(6-methoxypyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-7-4-10(8-14-12)9-2-5-11(6-3-9)13(15)16/h2-8,15-16H,1H3 |
InChI-Schlüssel |
SGHCACLSGPQOEW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)




![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)


![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)

